Cyclopentanecarboxylic acid, 1-amino-3-borono- Cyclopentanecarboxylic acid, 1-amino-3-borono-
Brand Name: Vulcanchem
CAS No.: 799842-91-4
VCID: VC15989824
InChI: InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)
SMILES:
Molecular Formula: C6H12BNO4
Molecular Weight: 172.98 g/mol

Cyclopentanecarboxylic acid, 1-amino-3-borono-

CAS No.: 799842-91-4

Cat. No.: VC15989824

Molecular Formula: C6H12BNO4

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanecarboxylic acid, 1-amino-3-borono- - 799842-91-4

Specification

CAS No. 799842-91-4
Molecular Formula C6H12BNO4
Molecular Weight 172.98 g/mol
IUPAC Name 1-amino-3-boronocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)
Standard InChI Key VOHZFKLCWSOFRW-UHFFFAOYSA-N
Canonical SMILES B(C1CCC(C1)(C(=O)O)N)(O)O

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Cyclopentanecarboxylic acid, 1-amino-3-borono- features a cyclopentane backbone substituted with amino, carboxylic acid, and borono groups at the 1, 1, and 3 positions, respectively. The IUPAC name—1-amino-3-boronocyclopentane-1-carboxylic acid—reflects this arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a cis configuration of functional groups, critical for its interactions with biological transport systems.

The compound’s boronic acid moiety (B(OH)₂) enables covalent interactions with diols and hydroxyl groups in biological systems, while its amino and carboxyl groups facilitate active transport via LAT1 and ASC transporters . This dual functionality underpins its tumor-selective accumulation.

Synthetic Pathways

Synthesis involves a multi-step sequence starting from cyclopentene derivatives. Key steps include:

  • Borylation: Introduction of the borono group via transition-metal-catalyzed hydroboration.

  • Amination: Stereoselective addition of an amino group using Curtius rearrangement or Hofmann degradation.

  • Carboxylation: Oxidation of a methyl group to carboxylic acid via potassium permanganate-mediated reaction.

The process yields a racemic mixture of L- and D-enantiomers, with studies suggesting both forms contribute to tumor uptake . Purification via chiral chromatography remains challenging, necessitating further methodological refinements.

Mechanism of Action in Boron Neutron Capture Therapy

Principles of BNCT

BNCT relies on the nuclear reaction between thermal neutrons and boron-10 (¹⁰B), producing high-linear energy transfer (LET) α particles (⁴He²⁺) and lithium-7 (⁷Li³⁺) nuclei. These particles have limited penetration (5–9 μm), enabling localized tumor cell destruction while sparing adjacent healthy tissues . Effective BNCT requires:

  • Tumor boron concentrations ≥20 μg/g

  • Tumor-to-normal tissue boron ratio ≥3:1

  • Homogeneous intratumoral boron distribution .

Cellular Uptake and Subcellular Localization

Cyclopentanecarboxylic acid, 1-amino-3-borono- exploits upregulated LAT1 transporters in cancer cells for entry. In B16 melanoma cells, SIMS imaging revealed 7.5:1 boron partitioning between nuclei and culture medium after 4-hour incubation . The compound distributes heterogeneously within cells:

  • Cytoplasm: 65–70% of total boron (free pool)

  • Nuclei: 30–35% (bound to DNA and nuclear proteins) .

This nuclear localization enhances radiation-induced DNA damage efficiency by a factor of 2–3 compared to cytoplasmic boron . Remarkably, the compound delivers boron to all cell cycle phases, including S-phase cells actively synthesizing DNA .

Preclinical Pharmacokinetics and Biodistribution

Animal Model Studies

In F98 glioma-bearing rats, the compound achieved:

ParameterValue
Tumor-to-brain ratio8:1
Infiltrating tumor ratio5:1
Blood clearance t₁/₂45–60 min

These metrics surpass clinical benchmarks set by p-boronophenylalanine (BPA), which typically shows tumor-to-blood ratios of 3–4:1 . The rapid blood clearance minimizes systemic toxicity, while persistent tumor retention (≥24 hours) ensures sustained boron availability during neutron irradiation.

Metabolic Stability

Unlike BPA, which undergoes hepatic metabolism to borate derivatives, cyclopentanecarboxylic acid, 1-amino-3-borono- remains unmetabolized intracellularly. This stability arises from:

  • Resistance to aminopeptidases due to cyclopentane ring rigidity

  • Lack of reactive sites for phase II conjugation enzymes .

Consequently, >90% of intracellular boron remains in pharmacologically active form for ≥48 hours post-administration.

Comparative Analysis with Existing Boron Agents

Performance Metrics vs. BPA and BSH

ParameterCyclopentanecarboxylic AcidBPABSH
Water solubility (mg/mL)851240
Tumor-to-blood ratio8:13:11.5:1
Nuclear localization (%)30–3510–15<5
BBB permeabilityHigh (LAT1-mediated)ModerateLow

Data synthesized from . The compound’s superior solubility enables intravenous administration without complexation agents like fructose, required for BPA.

Synergy with Immunotherapy

Emerging data suggest synergistic effects with immune checkpoint inhibitors. In murine melanoma models, BNCT using cyclopentanecarboxylic acid, 1-amino-3-borono- increased tumor-infiltrating lymphocytes by 300% compared to radiotherapy alone . This immunomodulatory effect warrants further exploration in combination therapies.

Clinical Translation Challenges

Dosimetry Considerations

Accurate boron quantification remains problematic. Current methods like prompt gamma spectroscopy lack the spatial resolution to distinguish boron in infiltrating tumor cells versus normal brain parenchyma. SIMS imaging, while research-grade, is impractical for clinical use . Development of boron-specific MRI contrast agents (e.g., ¹⁰B-nanoparticles) could bridge this gap.

Regulatory Pathway

As a first-in-class boron carrier, the compound faces unique regulatory hurdles:

  • Toxicology: Chronic toxicity studies in non-human primates required despite favorable rodent LD₅₀ (>2 g/kg)

  • Manufacturing: Enantiomeric purity controls for GMP production

  • Combination Device Status: Requires concurrent approval with neutron beam hardware.

Future Directions

Targeted Delivery Systems

Conjugation to monoclonal antibodies (e.g., cetuximab) enhances tumor specificity. In silico modeling predicts that boronating light-chain residues (e.g., Lys⁴⁵) maintains antibody binding affinity while incorporating 200–300 boron atoms per molecule . Such constructs could achieve therapeutic boron concentrations at 10-fold lower doses.

Neutron Source Optimization

Accelerator-based neutron sources now enable clinic-based BNCT. Matching the compound’s pharmacokinetics to these systems’ pulsed neutron beams (e.g., 2 minutes on/10 minutes off) may improve therapeutic ratios through timed administration.

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